3-isobutoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide
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Overview
Description
3-(2-METHYLPROPOXY)-N-[(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)METHYL]BENZAMIDE is a complex organic compound that features a benzamide core linked to an oxazolo[4,5-b]pyridine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-METHYLPROPOXY)-N-[(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)METHYL]BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the oxazolo[4,5-b]pyridine intermediate, which is then coupled with a benzamide derivative. Common reagents used in these reactions include various aryl halides, amines, and coupling agents such as palladium catalysts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure cost-effectiveness and scalability. This might include the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-METHYLPROPOXY)-N-[(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides of the original compound, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
3-(2-METHYLPROPOXY)-N-[(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)METHYL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-METHYLPROPOXY)-N-[(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)METHYL]BENZAMIDE involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(2-METHYLPROPOXY)-N-[(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)METHYL]BENZAMIDE is unique due to its specific structural features, which confer distinct biological activities. Its combination of a benzamide core with an oxazolo[4,5-b]pyridine moiety sets it apart from other similar compounds, potentially offering unique therapeutic benefits.
Properties
Molecular Formula |
C24H23N3O3 |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
3-(2-methylpropoxy)-N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methyl]benzamide |
InChI |
InChI=1S/C24H23N3O3/c1-16(2)15-29-20-6-3-5-19(13-20)23(28)26-14-17-8-10-18(11-9-17)24-27-22-21(30-24)7-4-12-25-22/h3-13,16H,14-15H2,1-2H3,(H,26,28) |
InChI Key |
MATXXSHECMLOGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)C(=O)NCC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4 |
Origin of Product |
United States |
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